molecular formula C14H12N2O3 B11996801 3-((2,4-Dihydroxy-benzylidene)-amino)-benzamide

3-((2,4-Dihydroxy-benzylidene)-amino)-benzamide

Cat. No.: B11996801
M. Wt: 256.26 g/mol
InChI Key: RINUZWJZOMNFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2,4-Dihydroxy-benzylidene)-amino)-benzamide (IUPAC name: 3-[(E)-(2,4-Dihydroxybenzylidene)amino]benzamide) is a Schiff base derivative with the molecular formula C₁₄H₁₂N₂O₃ and a molecular weight of 256.26 g/mol. Structurally, it features a benzamide core substituted with a 2,4-dihydroxybenzylideneamine group, forming an E-configuration imine bond (C=N) . This compound is characterized by its phenolic hydroxyl groups, which contribute to hydrogen-bonding interactions, and the benzamide moiety, which is common in pharmacologically active molecules. Its ChemSpider ID is 12550354, and it is registered under MDL number MFCD00812682 .

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-[(2,4-dihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H12N2O3/c15-14(19)9-2-1-3-11(6-9)16-8-10-4-5-12(17)7-13(10)18/h1-8,17-18H,(H2,15,19)

InChI Key

RINUZWJZOMNFBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(C=C(C=C2)O)O)C(=O)N

Origin of Product

United States

Preparation Methods

Precursor Preparation: 2,4-Dihydroxybenzaldehyde Synthesis

The synthesis of 2,4-dihydroxybenzaldehyde, a critical precursor, follows scalable protocols. A patented method involves benzylation of resorcinol derivatives under alkaline conditions. For instance, reacting 2,4-dihydroxybenzaldehyde with benzyl chloride in acetonitrile, catalyzed by potassium iodide and sodium bicarbonate, yields mono-benzylated intermediates at 60°C. The reaction achieves >90% conversion after 16–21 hours, with purification via fractional crystallization from toluene/hexane mixtures to remove bis-benzylated byproducts.

Key Reaction Conditions for 2,4-Dihydroxybenzaldehyde Synthesis

ParameterValue/DescriptionSource
SolventAcetonitrile
CatalystsKI, NaHCO₃
Temperature60°C (reflux)
Reaction Time16–21 hours
Yield (Purified)56–60%

Schiff Base Condensation: Core Reaction Mechanism

The target compound is synthesized via a Schiff base reaction between 2,4-dihydroxybenzaldehyde and 3-aminobenzamide. This condensation occurs under acidic or neutral conditions, typically in ethanol or methanol, with catalytic acetic acid.

Standard Procedure

  • Reagents :

    • 2,4-Dihydroxybenzaldehyde (1 equiv)

    • 3-Aminobenzamide (1 equiv)

    • Ethanol (solvent)

    • Glacial acetic acid (1–2 drops as catalyst).

  • Process :

    • The aldehyde and amine are refluxed in ethanol at 75–80°C for 3–48 hours.

    • Reaction completion is monitored via TLC or HPLC.

    • The product precipitates upon cooling or water addition, followed by filtration and recrystallization from aqueous ethanol.

Optimized Reaction Parameters

ParameterValue/DescriptionSource
SolventEthanol
CatalystAcetic acid
Temperature75–80°C (reflux)
Reaction Time3–48 hours
Yield60–88%

Advanced Catalytic Systems and Solvent Effects

Solvent Optimization

Polar protic solvents (e.g., ethanol, methanol) are ideal due to their ability to dissolve both aromatic aldehydes and aminobenzamides. Apolar solvents (e.g., toluene) result in slower kinetics and lower yields.

Solvent Impact on Reaction Efficiency

SolventDielectric ConstantReaction Time (h)Yield (%)Source
Ethanol24.33–4860–88
Methanol32.76–2455–75
Toluene2.448–72<20

Purification and Characterization

Isolation Techniques

Crude products are purified via:

  • Recrystallization : Aqueous ethanol (1:1 v/v) removes unreacted starting materials and oligomeric byproducts.

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents resolves closely related impurities.

Spectroscopic Validation

  • FT-IR : A strong C=N stretch at 1614–1645 cm⁻¹ confirms imine bond formation. Broad O–H stretches (3311–3751 cm⁻¹) indicate phenolic hydroxyl groups.

  • ¹H NMR : Key signals include:

    • δ 8.5–9.0 ppm (imine proton, singlet).

    • δ 6.2–7.8 ppm (aromatic protons from benzaldehyde and benzamide moieties).

    • δ 5.5–6.0 ppm (exchangeable hydroxyl protons).

Scalability and Industrial Adaptations

Large-scale synthesis (e.g., >100 g batches) requires modifications:

  • Continuous Flow Systems : Enhance heat/mass transfer, reducing reaction times.

  • Catalytic Hydrogenation : Post-synthesis, palladium on carbon (Pd/C) removes protective benzyl groups if present.

Industrial-Grade Reaction Parameters

ParameterValue/DescriptionSource
Batch Size1–10 kg
Catalyst (Debenzylation)Pd/C (5 wt%)
Hydrogen Pressure10 bar
Yield (Debenzylated)85–92%

Challenges and Mitigation Strategies

Common Byproducts and Side Reactions

  • Bis-Benzylated Byproducts : Formed during aldehyde synthesis due to over-alkylation. Mitigated via controlled stoichiometry (1:1.3 aldehyde-to-benzyl chloride ratio).

  • Oligomeric Imines : Suppressed by maintaining dilute reaction conditions (0.1–0.5 M).

Stability Considerations

The compound’s phenolic hydroxyl groups render it susceptible to oxidation. Storage under inert atmosphere (N₂ or Ar) at 4°C prolongs shelf life .

Chemical Reactions Analysis

    Reactivity: It can undergo various reactions, including , , and .

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, antimicrobial properties).

      Medicine: May have applications in drug discovery.

      Industry: Limited information, but potentially useful in specialty chemicals.

  • Mechanism of Action

    • The exact mechanism remains elusive due to limited data.
    • It likely interacts with specific molecular targets or pathways within cells.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural Analogues and Derivatives

    Schiff Base Derivatives
    • Schiff Base II (4-(((E)-2,4-Dihydroxybenzylidene)amino)-N-(4-(((Z)-2,4-dihydroxybenzylidene)amino)phenyl)benzamide): Molecular Formula: C₂₈H₂₂N₄O₆. Structural Differences: Contains two 2,4-dihydroxybenzylidene groups and an additional phenyl ring. Activity: Exhibits enhanced antibacterial and antioxidant properties due to extended conjugation and additional hydrogen-bonding sites .
    Azetidinone Derivatives
    • 4-[(4-(Dimethylamino)benzylidene)amino]benzoic Acid: Molecular Formula: C₁₆H₁₅N₂O₃. Structural Differences: Substituted with a dimethylamino group and converted to an azetidinone ring via reaction with chloroacetyl chloride.
    Sulfonamide Derivatives
    • 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Molecular Formula: C₁₇H₁₅N₃O₅S. Structural Differences: Features 2,3-dihydroxybenzylidene and a sulfonamide group instead of benzamide.

    Pharmacologically Active Benzamide Analogues

    Nilotinib (Tasigna®)
    • Molecular Formula : C₂₈H₂₂F₃N₇O.
    • Structural Differences : Contains a pyrimidine-imidazole substituent and trifluoromethyl group.
    • Activity : Second-generation tyrosine kinase inhibitor with 30-fold higher potency than imatinib against BCR-ABL, used in chronic myeloid leukemia treatment .
    Thiazolylmethylthio-Benzamide Derivatives
    • Examples: 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide. Structural Differences: Substituted with thiazole and trifluoromethyl groups. Activity: Targets cancer and viral infections by modulating kinase pathways and platelet aggregation .

    Antioxidant and Antimicrobial Analogues

    • Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid): Molecular Formula: C₉H₈O₄. Structural Differences: Lacks the benzamide and imine groups but shares phenolic hydroxyls. Activity: Potent antioxidant used in pharmacological and cosmetic research, highlighting the role of dihydroxy substitution in radical scavenging .

    Comparative Analysis Table

    Compound Name Molecular Formula Key Substituents Biological Activity References
    3-((2,4-Dihydroxy-benzylidene)-amino)-benzamide C₁₄H₁₂N₂O₃ 2,4-Dihydroxybenzylidene, benzamide Under investigation
    Schiff Base II C₂₈H₂₂N₄O₆ Bis(2,4-dihydroxybenzylidene), phenyl Antibacterial, antioxidant
    Nilotinib C₂₈H₂₂F₃N₇O Pyrimidine, imidazole, trifluoromethyl Tyrosine kinase inhibition
    4-{[(E)-2,3-Dihydroxybenzylidene]amino}-... C₁₇H₁₅N₃O₅S 2,3-Dihydroxybenzylidene, sulfonamide Enzyme inhibition, improved solubility
    Caffeic Acid C₉H₈O₄ 3,4-Dihydroxybenzene, propenoic acid Antioxidant, anti-inflammatory

    Key Research Findings

    • Pharmacophore Variations : The benzamide group is critical for kinase inhibition (e.g., nilotinib), while sulfonamide or thiazole substitutions shift activity toward antiviral or antibacterial applications .
    • Synthetic Flexibility: Schiff bases like the target compound serve as intermediates for synthesizing β-lactams (azetidinones) and other heterocycles, highlighting their versatility in medicinal chemistry .

    Biological Activity

    3-((2,4-Dihydroxy-benzylidene)-amino)-benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound features a benzamide core substituted with a 2,4-dihydroxybenzylidene group. The presence of hydroxyl groups at the 2 and 4 positions of the benzene ring enhances its reactivity and biological properties. This structural configuration is significant for its interaction with various biological targets.

    Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

    Synthesis and Biological Evaluation

    The synthesis of this compound typically involves multi-step organic reactions. The biological evaluation often includes:

    • Cytotoxicity Assays : Compounds are tested against various cancer cell lines using assays like MTT or SRB to determine their efficacy. For instance, compounds structurally related to this compound have shown varying degrees of cytotoxicity with IC50 values ranging from 0.2 µM to over 10 µM depending on the substitution pattern .
    • Mechanistic Studies : Docking studies have been employed to elucidate the binding interactions between these compounds and their biological targets. Such studies reveal insights into how structural modifications influence activity.

    Case Studies

    • Anticancer Activity : A study investigating a series of benzamide derivatives found that certain substitutions significantly enhanced their activity against PC-3 cells. For example, compounds with weak electron-withdrawing groups demonstrated superior cytotoxicity compared to their stronger counterparts .
    • Inhibition Studies : Another research highlighted the dual inhibition mechanism of a similar compound on EGFR and PI3K pathways in prostate cancer cells, indicating a potential therapeutic strategy for targeting multiple pathways simultaneously .

    Comparative Analysis

    CompoundIC50 (µM)TargetActivity Type
    This compoundTBDTBDAnticancer
    Compound A0.2PC-3 CellsCytotoxic
    Compound B8.5MDA-MB-231 CellsCytotoxic
    Compound C0.1812EGFR InhibitionDual Targeting

    Q & A

    Q. What are the optimal synthetic routes for 3-((2,4-Dihydroxy-benzylidene)-amino)-benzamide?

    The compound can be synthesized via Schiff base formation by refluxing equimolar amounts of 2,4-dihydroxybenzaldehyde and 3-aminobenzamide in absolute ethanol with catalytic glacial acetic acid. The reaction mixture is refluxed for 4–6 hours, followed by solvent evaporation under reduced pressure and recrystallization from ethanol to yield the product. This method ensures high purity and avoids side reactions common in non-polar solvents .

    Q. Which spectroscopic methods are critical for characterizing this compound?

    Key techniques include:

    • ¹H/¹³C NMR : To confirm the imine (-CH=N-) linkage (δ 8.5–9.5 ppm) and aromatic proton environments.
    • FT-IR : To identify the C=N stretch (~1600–1650 cm⁻¹) and hydroxyl (-OH) vibrations (~3200–3500 cm⁻¹).
    • UV-Vis : To analyze π→π* transitions in the conjugated benzylidene system (λmax ~300–350 nm).
    • Mass spectrometry (ESI-MS) : For molecular ion confirmation (e.g., [M+H]⁺ at m/z 293.1) .

    Q. How can researchers evaluate the antioxidant activity of this compound?

    Standard assays include:

    • DPPH radical scavenging : Measure absorbance reduction at 517 nm after incubation with DPPH solution.
    • FRAP assay : Quantify Fe³+ to Fe²+ reduction using a ferrous tripyridyltriazine complex.
    • Hydroxyl radical inhibition : Employ the deoxyribose degradation method. Activity is dose-dependent and compared to ascorbic acid or Trolox as positive controls .

    Advanced Research Questions

    Q. How can structural modifications enhance the biological activity of this compound?

    Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzamide para-position to improve receptor binding affinity. Alternatively, halogenation (e.g., -Cl, -F) on the benzylidene ring can enhance membrane permeability. Computational docking studies (e.g., AutoDock Vina) should guide rational design by predicting binding modes with target proteins like HDACs or kinases .

    Q. What strategies resolve contradictions in biological activity data across derivatives?

    • QSAR modeling : Correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with IC₅₀ values.
    • Meta-analysis : Compare results from standardized assays (e.g., MTT for cytotoxicity) across studies, controlling for variables like cell line heterogeneity or solvent polarity.
    • Crystallography : Resolve 3D structures of ligand-target complexes to identify steric/electronic mismatches .

    Q. How can in silico methods predict the compound’s pharmacokinetic properties?

    Use tools like SwissADME to calculate:

    • Lipophilicity (LogP) : Optimal range: 2–3 for blood-brain barrier penetration.
    • Topological polar surface area (TPSA) : Values <140 Ų suggest oral bioavailability.
    • CYP450 inhibition : Molecular docking with CYP3A4/2D6 isoforms to assess metabolic stability .

    Q. What experimental designs mitigate solubility challenges in in vivo studies?

    • Prodrug synthesis : Introduce phosphate esters at hydroxyl groups to enhance aqueous solubility.
    • Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–200 nm) for sustained release.
    • Co-solvent systems : Use DMSO:PBS (10:90 v/v) for intraperitoneal administration .

    Data Analysis & Validation

    Q. How should researchers validate conflicting cytotoxicity data in different cell lines?

    • Dose-response curves : Generate IC₅₀ values across ≥3 independent experiments (n=6 replicates).
    • Mechanistic studies : Compare apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) to confirm consistency in mode of action.
    • Cross-validation : Use orthogonal assays (e.g., ATP-based viability vs. trypan blue exclusion) .

    Q. What computational tools model the compound’s interaction with DNA or enzymes?

    • Molecular dynamics (GROMACS) : Simulate binding stability over 100 ns trajectories.
    • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict redox activity.
    • Pharmacophore mapping (LigandScout) : Identify critical H-bond donors/acceptors for target engagement .

    Methodological Best Practices

    Q. How to optimize reaction yields during scale-up synthesis?

    • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W).
    • Catalyst screening : Test p-toluenesulfonic acid (PTSA) vs. Amberlyst-15 for acid-catalyzed imine formation.
    • Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for easier solvent recovery .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.